Benzoic acid, 4-(1,2-propadienyl)-, ethyl ester
Description
Benzoic acid, 4-(1,2-propadienyl)-, ethyl ester (CAS: Not explicitly provided in evidence) is a substituted benzoate ester characterized by a propargyl (1,2-propadienyl) group at the para position of the benzene ring and an ethyl ester moiety. This compound is structurally distinct due to the presence of the propargyl group, which introduces a highly reactive allene functionality.
The propargyl group in this compound could confer unique properties, such as enhanced electrophilicity or participation in click chemistry reactions, distinguishing it from simpler benzoate esters like ethyl benzoate.
Properties
CAS No. |
709665-45-2 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
InChI |
InChI=1S/C12H12O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h5-9H,1,4H2,2H3 |
InChI Key |
OSBVRULDUYWBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(propa-1,2-dien-1-yl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(propa-1,2-dien-1-yl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-(propa-1,2-dien-1-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(propa-1,2-dien-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The allene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction of the allene group can yield alkenes or alkanes.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(propa-1,2-dien-1-yl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms involving allenes.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(propa-1,2-dien-1-yl)benzoate depends on its specific application. In chemical reactions, the allene group can participate in various transformations due to its electron-rich nature. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between benzoic acid, 4-(1,2-propadienyl)-, ethyl ester and related benzoate esters:
Key Comparative Insights:
Reactivity and Functional Groups: The propargyl group in the target compound distinguishes it from simpler esters like ethyl benzoate. In contrast, ethyl benzoate () lacks reactive substituents, making it more stable and suitable as a flavoring agent in fermented products like Baijiu .
Biological Activity: Antimicrobial Effects: Methylparaben and propylparaben () are widely used preservatives due to their effectiveness at higher pH (4–8), where the undissociated ester form dominates. Antioxidant Potential: Benzoic acid, 4-ethoxy-, ethyl ester () demonstrates antioxidant properties linked to cancer resistance, highlighting how para-substituted ethoxy groups enhance bioactivity compared to unsubstituted esters .
Solubility and Extraction :
- Ethyl benzoate is insoluble in water but soluble in organic solvents, whereas benzoic acid (pKa 4.20) becomes water-soluble at pH >5.60 (). The propargyl group in the target compound may reduce water solubility further due to increased hydrophobicity .
Analytical Detection :
- Trimethylsilyl (TMS) esters () are detected with high sensitivity in GC-MS due to their volatility, whereas bulkier substituents like propargyl may require specialized analytical conditions .
Limitations and Contradictions:
- suggests that esterification of benzoic acid improves antimicrobial efficacy at higher pH, but this is specific to parabens. The propargyl-substituted ester’s behavior in varying pH conditions remains unexplored .
- While ethyl benzoate is a flavor compound in Baijiu (), the propargyl-substituted variant’s sensory or toxicological profile is unknown, necessitating caution in extrapolating applications .
Biological Activity
Benzoic acid, 4-(1,2-propadienyl)-, ethyl ester (CAS No.: 709665-45-2) is an organic compound characterized by its unique structure that includes a benzoate moiety esterified with ethyl alcohol and a propenyl group at the para position. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including agriculture and pharmaceuticals.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the propadienyl group enhances its reactivity and biological interactions. Below is a comparative table of similar compounds to highlight its unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzoic Acid Ethyl Ester | Ester | Simple structure without additional functional groups |
| Ethyl 4-Methylbenzoate | Ester | Contains a methyl group at the para position |
| Benzyl Acetate | Ester | Contains an acetate group instead of a propadienyl group |
| Ethyl Cinnamate | Ester | Contains a phenolic structure with a double bond |
Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial properties. Studies have indicated that this compound exhibits significant antibacterial and antifungal activities. Its efficacy as a potential pesticide or herbicide is attributed to these properties, making it valuable in agricultural applications.
Cytotoxic Effects
Research has explored the cytotoxic effects of various benzoic acid derivatives on cancer cell lines. For instance, studies involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058) demonstrated that certain concentrations of benzoic acid derivatives did not exhibit cytotoxicity while enhancing proteasomal and lysosomal activities . These findings suggest that this compound could be further investigated for its potential in cancer therapy.
Enzyme Modulation
In silico studies have shown that benzoic acid derivatives can act as modulators of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The compound's ability to enhance these pathways may contribute to its anti-aging properties and potential as a therapeutic agent .
Case Studies
- Antifungal Activity : A study evaluated the antifungal activity of benzoic acid derivatives against various fungal strains. Results indicated that this compound exhibited significant inhibitory effects on fungal growth compared to control groups.
- Cytotoxicity Evaluation : In another case study involving cell-based assays on Hep-G2 and A2058 cell lines, it was found that the compound did not induce significant cytotoxicity at low concentrations while promoting proteasome activity . This indicates its potential for use in therapeutic contexts without adverse effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
